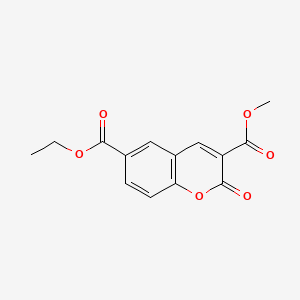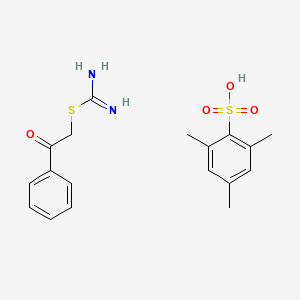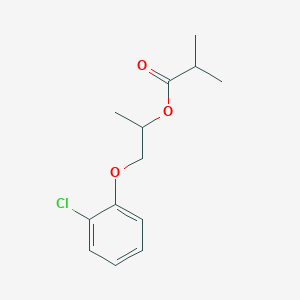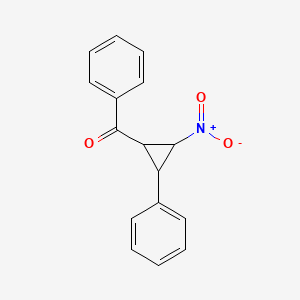
(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone is an organic compound with the molecular formula C16H13NO3 It is characterized by the presence of a nitro group, a phenyl group, and a cyclopropyl ring attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-3-phenylcyclopropyl)(phenyl)methanone typically involves the cyclopropanation of a suitable precursor followed by nitration. One common method involves the reaction of phenylcyclopropane with a nitrating agent such as nitric acid under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Nitro-3-phenylcyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a chloro substituent on the phenyl ring.
Fluorescent indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Contains a quinoxalinyl moiety instead of a cyclopropyl ring.
Uniqueness
(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone is unique due to the presence of a cyclopropyl ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
特性
CAS番号 |
6277-65-2 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC名 |
(2-nitro-3-phenylcyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO3/c18-16(12-9-5-2-6-10-12)14-13(15(14)17(19)20)11-7-3-1-4-8-11/h1-10,13-15H |
InChIキー |
ZFAHRSYYEJMLHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


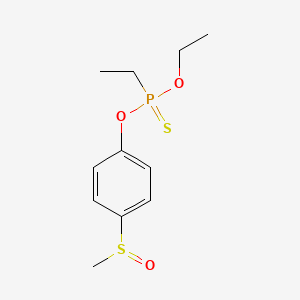
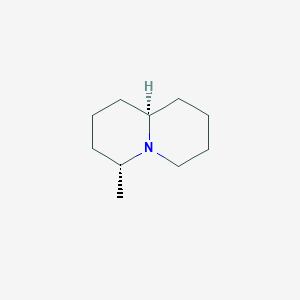
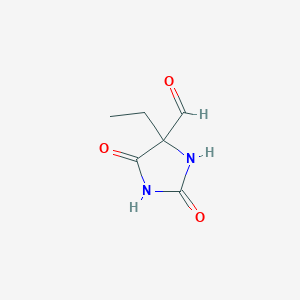
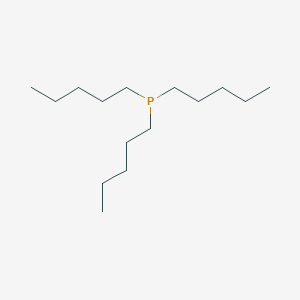
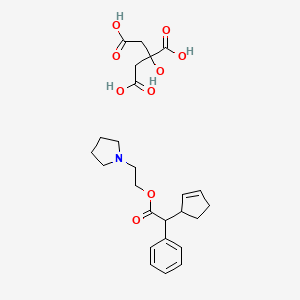
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

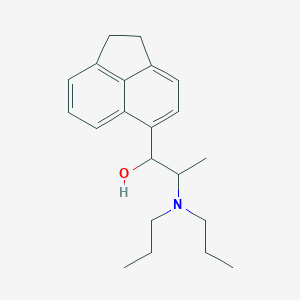
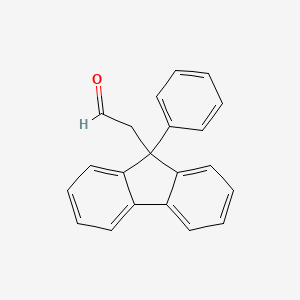
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
